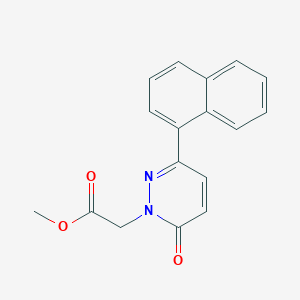

3-(3,4-二甲氧基苯基)-5-(3-苯基-1H-吡唑-5-基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The structure of this compound suggests potential biological activity, as oxadiazole derivatives have been widely studied for their medicinal properties, including anti-inflammatory, antimicrobial, and antitubercular activities.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves cyclization reactions. For instance, 1,3,4-oxadiazoles can be synthesized by cyclization of hydrazones in the presence of oxidizing agents or by cyclization of benzoylbenzohydrazides in SOCl2 . The synthesis process is often followed by characterization using analytical and spectral methods such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be determined using single-crystal X-ray diffraction studies. For example, a related compound with a dimethoxyphenyl group was found to crystallize in the triclinic crystal system and its structure was stabilized by hydrogen bond interactions . These structural analyses are crucial for understanding the compound's binding affinity and interactions with biological targets.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, including hydrogen bonding, which is significant for their biological activity. For instance, the formation of molecular dimers through intermolecular hydrogen bonds has been observed in related compounds . These interactions can influence the compound's solubility, stability, and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as luminescent properties, can be influenced by the substitution pattern on the oxadiazole ring. For example, oxadiazoles with phenyl or methoxyphenyl substituents have been shown to exhibit high quantum yield luminescence in different solvents . Additionally, the lipophilicity, solubility, and drug-likeness of these compounds can be predicted using various software tools, which is important for their development as potential drugs .

Case Studies and Biological Activity

Several oxadiazole derivatives have been evaluated for their biological activities. Compounds with a pyrazole and oxadiazole moiety have shown selective COX-2 inhibition and potent anti-inflammatory activity . Others have demonstrated potent antimicrobial activity against a range of bacterial and fungal strains . Moreover, some oxadiazole analogues have exhibited pronounced antitubercular activity against Mycobacterium tuberculosis strains .

科学研究应用

酮互变异构和晶体结构

- Curcuminoid NH-吡唑酮中的酮互变异构:这项研究探讨了NH-吡唑酮中的酮互变异构,包括与“3-(3,4-二甲氧基苯基)-5-(3-苯基-1H-吡唑-5-基)-1,2,4-噁二唑”结构相关的化合物。该研究侧重于通过X射线晶体学确定的结构以及在溶液和固态中的酮互变异构,通过NMR光谱观察(Cornago et al., 2009)。

合成和化学反应

- 五元杂环化合物的锂化反应:这项研究探索了各种甲基取代的异噁唑、异硫唑、吡唑、噁二唑和噻二唑的锂化反应,包括类似问题中的化合物。该研究提供了关于不同类型反应的见解,如侧向锂化和环裂解(Micetich, 1970)。

药理评价

- 毒性、肿瘤抑制和其他作用评价:对1,3,4-噁二唑和吡唑的新衍生物进行的研究,包括类似化合物,评估了它们的毒性、肿瘤抑制和抗炎潜力。该研究突出了这些化合物的计算和药理潜力(Faheem, 2018)。

抗菌和抗增殖活性

- N-曼尼希碱合成和活性:本文介绍了类似于“3-(3,4-二甲氧基苯基)-5-(3-苯基-1H-吡唑-5-基)-1,2,4-噁二唑”等化合物的合成,以及它们对各种癌细胞系和致病细菌的抗菌和抗增殖活性评价(Al-Wahaibi et al., 2021)。

光谱分析和抗结核活性

- 光谱分析和抗结核活性:一项研究专注于压缩噁二唑和吡啶衍生物的合成、光谱表征和抗结核活性,类似于问题中的化合物。该研究包括分子对接研究和光谱分析(El-Azab et al., 2018)。

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-24-16-9-8-13(10-17(16)25-2)18-20-19(26-23-18)15-11-14(21-22-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBMDGRJPMYBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride](/img/structure/B2554008.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554009.png)

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2554012.png)

![3-(4-chlorophenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2554015.png)

![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2554022.png)

![N-[[4-[(2R)-4-Ethylsulfonyl-2-methylpiperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2554023.png)